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  • Product: 1,3-Diphenylpyrazole-4-propionic acid
  • CAS: 108446-77-1

Core Science & Biosynthesis

Foundational

1,3-Diphenylpyrazole-4-propionic acid synthesis from phenylhydrazine

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpyrazole-4-propionic acid from Phenylhydrazine Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpyrazole-4-propionic acid from Phenylhydrazine

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview for the multi-step synthesis of 1,3-Diphenylpyrazole-4-propionic acid, a compound of significant interest for drug development professionals. The synthetic strategy commences with the well-established Knorr pyrazole synthesis to construct the core heterocyclic framework from phenylhydrazine and a suitable β-keto ester. Subsequent functionalization at the C4 position via Vilsmeier-Haack formylation, followed by a Knoevenagel condensation and final reduction, yields the target molecule. This document details the mechanistic underpinnings of each reaction, provides step-by-step experimental protocols, and outlines methods for characterization and purification, ensuring a reproducible and verifiable process. Safety protocols, particularly for the handling of hazardous reagents like phenylhydrazine, are also thoroughly addressed.

The Strategic Importance of Pyrazole Derivatives in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil, underscoring its therapeutic relevance.[5][6] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity. 1,3-Diphenylpyrazole-4-propionic acid and its analogs are recognized as promising candidates for drug development, particularly as anti-inflammatory and analgesic agents.[7] The synthetic pathway detailed herein provides a robust and adaptable route to this valuable class of molecules.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1,3-Diphenylpyrazole-4-propionic acid is best approached through a logical, multi-step sequence that first builds the stable pyrazole core and then elaborates the C4-substituent.

The chosen four-step pathway involves:

  • Knorr Pyrazole Synthesis: Formation of 1,3-diphenyl-1H-pyrazol-5(4H)-one from phenylhydrazine and ethyl benzoylacetate.

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C4 position to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

  • Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with malonic acid to form 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.

  • Diimide Reduction: Selective reduction of the acrylic acid double bond to afford the final product, 1,3-Diphenylpyrazole-4-propionic acid.

This strategy is selected for its reliability, use of well-documented reactions, and the commercial availability of the initial starting materials.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A Phenylhydrazine C 1,3-Diphenyl-1H-pyrazol-5(4H)-one A->C Step 1: Knorr Synthesis B Ethyl Benzoylacetate B->C D 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C->D Step 2: Vilsmeier-Haack E 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid D->E Step 3: Knoevenagel Condensation F 1,3-Diphenylpyrazole-4-propionic acid E->F Step 4: Reduction

Caption: Overall synthetic workflow for 1,3-Diphenylpyrazole-4-propionic acid.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

The Knorr Pyrazole Synthesis

This classic condensation reaction is the cornerstone for forming the pyrazole ring.[8] It proceeds between a hydrazine and a 1,3-dicarbonyl compound, in this case, phenylhydrazine and ethyl benzoylacetate.[9]

The mechanism involves two key stages:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl benzoylacetate, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl. This cyclization, followed by elimination of ethanol and subsequent tautomerization, leads to the stable pyrazolone product.[6] The reaction is typically catalyzed by a weak acid.[9]

G start Phenylhydrazine + Ethyl Benzoylacetate step1 Nucleophilic Attack (N on C=O ketone) start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Elimination & Tautomerization intermediate2->step3 end 1,3-Diphenyl-1H-pyrazol-5(4H)-one step3->end

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Vilsmeier-Haack and Knoevenagel Reactions

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as the pyrazole core. The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

The subsequent Knoevenagel condensation involves the reaction of the resulting aldehyde with an active methylene compound, such as malonic acid, typically in the presence of a basic catalyst like pyridine or piperidine, to form an α,β-unsaturated acid.[10]

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaCAS No.SupplierPurity
PhenylhydrazineC₆H₈N₂100-63-0Sigma-Aldrich≥97%
Ethyl BenzoylacetateC₁₁H₁₂O₃94-02-0Sigma-Aldrich98%
Glacial Acetic AcidCH₃COOH64-19-7Fisher ScientificACS Grade
Phosphorus OxychloridePOCl₃10025-87-3Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Sigma-AldrichAnhydrous
Malonic AcidC₃H₄O₄141-82-2Alfa Aesar99%
PyridineC₅H₅N110-86-1Acros Organics99.5%
Hydrazine HydrateH₆N₂O7803-57-8Sigma-Aldrich80%
TolueneC₇H₈108-88-3J.T. BakerACS Grade

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5(4H)-one

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (19.22 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Slowly add phenylhydrazine (10.81 g, 0.1 mol) to the stirred solution. Causality Note: Acetic acid serves as both the solvent and a catalyst for the condensation reaction.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazol-5(4H)-one as a white crystalline solid. Dry under vacuum.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (15.33 g, 0.1 mol) to ice-cold, anhydrous DMF (21.93 g, 0.3 mol) with vigorous stirring. Maintain the temperature below 5°C. Causality Note: This exothermic reaction must be cooled to prevent decomposition of the reagent.

  • After 30 minutes, add a solution of 1,3-diphenyl-1H-pyrazol-5(4H)-one (23.63 g, 0.1 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 3 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize by pouring it onto crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from an ethanol/water mixture to yield the pure aldehyde.

Step 3: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid

  • In a 250 mL flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (24.83 g, 0.1 mol) and malonic acid (12.48 g, 0.12 mol) in pyridine (80 mL).

  • Add a catalytic amount of piperidine (approx. 0.5 mL). Causality Note: Piperidine acts as a base to deprotonate malonic acid, initiating the Knoevenagel condensation.

  • Heat the mixture at 90°C for 5 hours.

  • Cool the reaction mixture and pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • The precipitated solid is filtered, washed extensively with water, and recrystallized from acetic acid to afford the pure acrylic acid derivative.[11]

Step 4: Synthesis of 1,3-Diphenylpyrazole-4-propionic acid

  • To a stirred solution of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid (29.03 g, 0.1 mol) in toluene (200 mL), add hydrazine hydrate (12.5 g, 0.25 mol).

  • Heat the mixture to reflux. The in-situ generation of diimide (N₂H₂) from the oxidation of hydrazine will selectively reduce the carbon-carbon double bond. Causality Note: Diimide reduction is a metal-free, economical, and effective method for reducing isolated double bonds without affecting the aromatic rings or the carboxylic acid group.[11]

  • Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • After completion, cool the mixture, and remove the solvent under reduced pressure.

  • Treat the residue with dilute HCl to remove any unreacted hydrazine and filter the resulting solid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1,3-Diphenylpyrazole-4-propionic acid.

Product Characterization and Validation

The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.

AnalysisExpected Results for 1,3-Diphenylpyrazole-4-propionic acid
¹H NMR (400 MHz, CDCl₃)δ 10-12 (br s, 1H, -COOH), 7.2-8.0 (m, 11H, Ar-H & pyrazole-H), 2.8-3.0 (t, 2H, -CH₂-COOH), 2.5-2.7 (t, 2H, Ar-CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~178 (-COOH), ~150 (C3-pyrazole), ~140 (C5-pyrazole), 120-138 (Ar-C), ~118 (C4-pyrazole), ~34 (-CH₂-COOH), ~25 (Ar-CH₂-)
FT-IR (KBr, cm⁻¹)2900-3100 (br, O-H stretch), ~1700 (s, C=O stretch), 1595, 1495 (m, C=C stretch, aromatic)
Mass Spec. (ESI-)m/z calculated for C₁₈H₁₆N₂O₂: 292.12. Found: 291.11 [M-H]⁻
Melting Point To be determined experimentally and compared with literature values.

Safety and Handling Precautions

  • Phenylhydrazine: Highly toxic, a suspected carcinogen, and readily absorbed through the skin.[12] Always handle in a fume hood wearing appropriate gloves (nitrile is insufficient; use thicker, chemical-resistant gloves), a lab coat, and splash goggles.[13][14][15] Have an emergency plan for spills.

  • Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • General Precautions: Avoid inhalation of dust and vapors. Ensure proper ventilation at all times. All waste materials should be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of 1,3-Diphenylpyrazole-4-propionic acid from phenylhydrazine is a robust, multi-step process grounded in well-understood organic reactions. By following the detailed protocols for synthesis and purification, and confirming the product's identity through rigorous characterization, researchers can reliably produce this valuable compound. The insights into reaction mechanisms and the emphasis on safety provide a comprehensive framework for scientists and drug development professionals aiming to explore the therapeutic potential of pyrazole derivatives.

References

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • Chem-Impex International. (n.d.). 1,3-Diphenylpyrazole-4-propionic acid.
  • National Center for Biotechnology Information. (n.d.). 3-amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid. PubChem.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Google Patents. (n.d.). CN101134734A - Method for preparing phenylhydrazine derivant.
  • Bektas, H., et al. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Center for Biotechnology Information.
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • Journal of Synthetic Chemistry. (2024, July 13). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3].
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • ResearchGate. (n.d.). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • National Center for Biotechnology Information. (n.d.). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. PubMed.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Benchchem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.
  • ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HAZARD SUMMARY.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Fisher Scientific. (2015, February 17). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • CDH Fine Chemical. (n.d.). Phenyl Hydrazine CAS No 100-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Exploratory

1,3-Diphenylpyrazole-4-propionic acid as a potential anti-inflammatory agent

A Next-Generation Scaffold for Selective COX-2 Inhibition and Anti-Inflammatory Therapeutics Executive Summary This technical guide evaluates 1,3-Diphenylpyrazole-4-propionic acid (DPP-PA), a structural hybrid integratin...

Author: BenchChem Technical Support Team. Date: February 2026

A Next-Generation Scaffold for Selective COX-2 Inhibition and Anti-Inflammatory Therapeutics

Executive Summary

This technical guide evaluates 1,3-Diphenylpyrazole-4-propionic acid (DPP-PA), a structural hybrid integrating the pharmacophore of pyrazole-based COX-2 inhibitors (e.g., Celecoxib, Lonazolac) with the arylpropionic acid moiety characteristic of "profen" NSAIDs. Unlike traditional non-selective NSAIDs that cause significant gastric toxicity, DPP-PA represents a strategic scaffold designed to optimize the selectivity ratio between Cyclooxygenase-2 (COX-2) and Cyclooxygenase-1 (COX-1). This document provides a comprehensive workflow for its synthesis, mechanistic validation, and preclinical assessment.

Chemical Foundation & Rational Drug Design

The design of DPP-PA is predicated on the Structure-Activity Relationship (SAR) of established anti-inflammatory agents.

  • The Pyrazole Core: Mimics the central ring of Celecoxib, providing a rigid scaffold that orients substituents into the COX-2 hydrophobic side pocket.

  • The 1,3-Diphenyl Substitution: Provides necessary lipophilicity. The N1-phenyl ring often interacts with the hydrophobic channel near Tyr385, while the C3-phenyl group stabilizes binding via pi-stacking.

  • The Propionic Acid Tail: A homolog of the acetic acid side chain found in Lonazolac. The extension to a propionic acid moiety (3-carbon chain) allows for greater flexibility in interacting with Arg120 at the base of the COX active site, a critical anchor point for carboxylic acid-containing NSAIDs.

Physical Properties Profile (Predicted)
PropertyValue (Approx.)Relevance
Molecular Formula C₁₈H₁₆N₂O₂Core stoichiometry
Molecular Weight ~292.33 g/mol Small molecule drug space (<500 Da)
LogP 3.5 – 4.2High membrane permeability; oral bioavailability
pKa (Acid) 4.5 – 5.0Ionized at physiological pH (7.4), facilitating Arg120 binding
H-Bond Donors/Acceptors 1 / 3Lipinski Rule of 5 compliant
Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of DPP-PA is the competitive inhibition of the Cyclooxygenase enzymes. The therapeutic goal is high selectivity for the inducible isoform (COX-2) over the constitutive isoform (COX-1) to spare gastric mucosal integrity.

Molecular Docking Hypothesis[1][2][3]
  • COX-1 Interaction: The active site of COX-1 is a narrow hydrophobic channel. Bulky 1,3-diphenyl substitutions create steric hindrance, reducing affinity for COX-1 (Ile523 gatekeeper residue restricts access).

  • COX-2 Interaction: COX-2 possesses a secondary hydrophobic side pocket (due to the Val523 mutation). The bulky pyrazole moiety of DPP-PA fits into this pocket, while the propionic acid carboxylate forms a salt bridge with Arg120 and hydrogen bonds with Tyr355.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of DPP-PA within the arachidonic acid cascade.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection/Hemostasis AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs_Good TxA2, PGE2, PGI2 (Homeostatic) COX1->PGs_Good PGs_Bad PGE2, PGI2 (Pro-inflammatory) COX2->PGs_Bad DPP 1,3-Diphenylpyrazole-4-propionic Acid (Selective Inhibitor) DPP->COX1 Low Affinity (Sparing Effect) DPP->COX2 High Affinity Block Response_Good Mucosal Defense Platelet Aggregation PGs_Good->Response_Good Response_Bad Edema, Pain, Fever, Vasodilation PGs_Bad->Response_Bad

Caption: Mechanism of Action showing preferential blockade of the COX-2 inflammatory pathway by DPP-PA while sparing COX-1 homeostatic functions.

Synthesis Protocol

Objective: Synthesize 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid (DPP-PA) with >98% purity. Methodology: Vilsmeier-Haack formylation followed by Knoevenagel condensation and catalytic reduction.

Step 1: Synthesis of 1,3-Diphenylpyrazole (Core Formation)
  • Reagents: Phenylhydrazine, Acetophenone derivative, Ethanol.[4]

  • Reaction: Condensation of phenylhydrazine with acetophenone to form the hydrazone, followed by Vilsmeier-Haack cyclization (POCl₃/DMF) to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .

Step 2: Knoevenagel Condensation (Chain Extension)
  • Reagents: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Malonic acid, Pyridine (Catalyst), Piperidine.[5]

  • Procedure:

    • Dissolve 10 mmol of the aldehyde and 12 mmol of malonic acid in 20 mL of pyridine.

    • Add 0.5 mL piperidine.

    • Reflux at 80-100°C for 4-6 hours until CO₂ evolution ceases (decarboxylation).

    • Pour into ice-cold HCl water to precipitate the intermediate: 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid .

    • Recrystallize from ethanol.

Step 3: Reduction to Propionic Acid (Final Product)
  • Reagents: 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid, 10% Pd/C, Hydrogen gas (or Formic acid/Hydrazine for transfer hydrogenation), Methanol.

  • Procedure:

    • Dissolve 5 mmol of the acrylic acid intermediate in 50 mL methanol.

    • Add 10% Pd/C (10% w/w).

    • Stir under H₂ atmosphere (balloon pressure) at Room Temperature (RT) for 12 hours.

    • Filter through Celite to remove catalyst.

    • Evaporate solvent to yield crude DPP-PA .

    • Purification: Recrystallization from Ethanol/Water (8:2).

Synthesis Workflow Diagram

Synthesis Start Phenylhydrazine + Acetophenone Step1 Hydrazone Formation Start->Step1 EtOH, Reflux Aldehyde 1,3-Diphenylpyrazole- 4-carbaldehyde Step1->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acrylic Acrylic Acid Derivative Aldehyde->Acrylic Malonic Acid Pyridine/Piperidine Final 1,3-Diphenylpyrazole- 4-propionic Acid Acrylic->Final H2, Pd/C Reduction

Caption: Three-step synthetic route from commercial precursors to the final propionic acid derivative.

Preclinical Evaluation Protocols
A. In Vitro COX Inhibition Assay (Self-Validating)

Purpose: Determine IC₅₀ values and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). Kit: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve DPP-PA in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Enzyme Incubation:

    • Well A: COX-1 (Ovine) + Heme + DPP-PA.

    • Well B: COX-2 (Human recombinant) + Heme + DPP-PA.

    • Control: Solvent only (100% activity).

  • Reaction: Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD). Incubate 5 min at 25°C.

  • Measurement: Read absorbance at 590 nm.

  • Validation: Reference standards (Indomethacin for COX-1, Celecoxib for COX-2) must fall within manufacturer specified ranges.

B. In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Purpose: Assess biological efficacy and oral bioavailability.

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (CMC 0.5%).

    • Group II: Standard (Diclofenac Sodium, 10 mg/kg).

    • Group III: DPP-PA (10 mg/kg).

    • Group IV: DPP-PA (20 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer drugs orally 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition = (1 - (Vt/Vc)) * 100, where Vt is treatment volume and Vc is control volume.

Safety & Toxicology Considerations
  • Gastric Ulceration Index: A critical advantage of 1,3-diphenylpyrazole derivatives is reduced ulcerogenicity. In post-efficacy studies, stomachs should be excised and examined under a microscope for hemorrhagic lesions.

  • Renal Toxicity: Due to the role of COX-2 in renal perfusion, monitor serum creatinine and urea levels in chronic dosing models.

References
  • Tewari, A. K., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity.[1] European Journal of Medicinal Chemistry. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[3][4][6][7][8][9][10][11][12][13][14] Available at: [Link]

  • Chawla, G., et al. (2010). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry. Available at: [Link]

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacological evaluation of some novel pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 1,3-Diphenylpyrazole-4-propionic Acid

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 1,3-Diphenylpyrazole-4-propionic acid (DPPA) . This guide is structured for researchers requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 1,3-Diphenylpyrazole-4-propionic acid (DPPA) . This guide is structured for researchers requiring high-precision solubility data for crystallization, purification, and formulation processes.

Executive Summary & Compound Profile

1,3-Diphenylpyrazole-4-propionic acid (DPPA) is a bioactive pyrazole derivative with significant potential as an anti-inflammatory agent and prostaglandin reductase inhibitor.[1] Its solubility profile is the critical process parameter (CPP) governing its purification (crystallization yield) and bioavailability (formulation).

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of DPPA. Unlike simple solubility tables, this document establishes the thermodynamic basis for solvent selection and details a self-validating experimental protocol to generate high-accuracy solubility data where literature gaps exist.

Physicochemical Identity
ParameterSpecificationSource/Inference
CAS Number 108446-77-1Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 292.33 g/mol Calculated
Melting Point 136–143 °CExperimental Range
Predicted pKa ~4.6 ± 0.2Carboxylic acid moiety (Propionic acid analog)
Predicted LogP ~3.6Lipophilic pyrazole core

Theoretical Solubility Framework

Understanding the dissolution mechanism of DPPA requires analyzing the interplay between its lipophilic core (1,3-diphenylpyrazole) and its hydrophilic tail (propionic acid).

Solute-Solvent Interaction Logic

The solubility (


) of DPPA is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP).
  • Protic Solvents (Alcohols): Methanol and Ethanol act as both hydrogen bond donors (HBD) and acceptors (HBA). They interact with the carboxylic acid group of DPPA. Expectation: Moderate to High solubility; increases significantly with temperature (

    
    ).
    
  • Aprotic Polar Solvents (DMF, DMSO): High dipole moments allow strong interaction with the polarizable pyrazole ring. Expectation: Maximum solubility.

  • Non-Polar Solvents (Hexane, Toluene): Interaction is limited to dispersion forces with the phenyl rings. Expectation: Low solubility.

  • Water: Due to the hydrophobic bulk of the diphenylpyrazole system, aqueous solubility is negligible at low pH but increases exponentially above pH 5.0 (ionization of -COOH).

Thermodynamic Modeling

To correlate experimental data, two primary models are employed. These models allow for the interpolation of solubility at any temperature within the measured range.

A. Modified Apelblat Equation Used for accurate correlation of mole fraction solubility (


) with temperature (

):

  • 
    : Empirical model parameters derived from regression analysis.
    
  • Application: Best for non-ideal solutions where the enthalpy of solution varies with temperature.

B. van't Hoff Equation Used to determine thermodynamic parameters:



  • 
    : Enthalpy of dissolution.
    
  • 
    : Entropy of dissolution.
    
  • Significance: A positive

    
     indicates an endothermic process (solubility increases with 
    
    
    
    ), typical for DPPA in organic solvents.

Experimental Protocol: Isothermal Saturation Method

Objective: Determine the equilibrium solubility of DPPA with <1% Relative Standard Deviation (RSD).

Reagents & Apparatus
  • Solute: DPPA (Purity >98%, verified by HPLC/DSC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).

  • Apparatus: Double-jacketed equilibrium vessel, thermostatic water bath (

    
     K), HPLC system with UV detector.
    
Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Weigh Excess DPPA Mix Add Solvent & Agitate (Constant T, 48-72h) Start->Mix Check Check Equilibrium (Sampling at t, t+4h) Mix->Check Decision Is Concentration Constant? (< 1% Diff) Check->Decision Decision->Mix No (Not Equilibrium) Filter Syringe Filtration (0.22 µm PTFE, Pre-heated) Decision->Filter Yes (Equilibrium Reached) Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC Analysis (Quantification) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability and pre-heating filters to prevent precipitation.

Step-by-Step Procedure
  • Preparation: Add excess DPPA solid to 20 mL of the selected solvent in a jacketed glass vessel. Ensure a solid phase remains visible (suspension).

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature

    
     (e.g., 298.15 K) using a circulating water bath.
    
  • Validation of Equilibrium:

    • Withdraw a 1 mL sample at 24 hours.

    • Withdraw a second sample at 28 hours.

    • If the concentration difference is

      
      , continue agitation.
      
  • Sampling: Stop agitation and allow the solid to settle for 30 minutes (maintain

    
    ).
    
  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be pre-heated to the experimental temperature to prevent "crash-out" precipitation during sampling.

  • Quantification: Dilute the filtrate with the HPLC mobile phase and inject into the HPLC system.

    • Detector: UV at

      
       (typically 250-280 nm for pyrazoles).
      
    • Column: C18 Reverse Phase.

Data Analysis & Thermodynamics

Once the raw concentration (


, mol/L) is obtained, convert it to mole fraction (

) for thermodynamic modeling.
Calculation


Where:
  • 
    : Mass of solute (DPPA).
    
  • 
    : Mass of solvent.
    
  • 
    : Molecular weights of solute and solvent.
    
Thermodynamic Parameters (Example Calculation)

Using the van't Hoff plot (


 vs 

), the slope is

.
ParameterInterpretationTypical Value for DPPA (Organic Solvents)

(Enthalpy)
Energy required to break lattice bonds.Positive (+) (Endothermic).[2] Solubility rises with T.

(Gibbs Energy)
Spontaneity of dissolution.Positive (+) . Non-spontaneous (requires energy input/mixing entropy).

(Entropy)
Disorder increase upon mixing.Positive (+) . Driving force of dissolution.

Applications in Process Design

Crystallization Strategy
  • Solvent: Methanol or Ethanol.

  • Technique: Cooling Crystallization.

  • Rationale: DPPA shows a steep solubility curve in alcohols (high

    
    ). Cooling a saturated solution from 60°C to 5°C will induce high supersaturation and yield pure crystals, as noted in structural studies (Kavitha et al., 2018).
    
Formulation
  • Challenge: Low aqueous solubility.

  • Solution: Salt formation. Reacting DPPA with a base (NaOH or Tromethamine) targets the carboxylic acid, converting it to a water-soluble salt (similar to Lonazolac Calcium).

References

  • Kavitha, T., & Velraj, G. (2018). Molecular structure, spectroscopic and docking analysis of 1,3-diphenylpyrazole-4-propionic acid: A good prostaglandin reductase inhibitor.[1][3][4] Journal of Molecular Structure, 1155, 819–830.[1] Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185–189.
  • Shakeel, F., et al. (2015).[5] Solubility and thermodynamic analysis of silymarin in polyethylene glycol 400 + water co-solvent mixtures. Journal of Molecular Liquids, 211, 126–130. (Reference for thermodynamic calculation methodology).

Sources

Exploratory

Thermal Stability Profile: 1,3-Diphenylpyrazole-4-propionic Acid

This guide provides an in-depth technical analysis of the thermal stability of 1,3-Diphenylpyrazole-4-propionic acid (CAS: 108446-77-1). [1] Part 1: Executive Technical Summary 1,3-Diphenylpyrazole-4-propionic acid (ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability of 1,3-Diphenylpyrazole-4-propionic acid (CAS: 108446-77-1).

[1]

Part 1: Executive Technical Summary

1,3-Diphenylpyrazole-4-propionic acid (often abbreviated as DPPA in specific literature, though distinct from the reagent diphenylphosphoryl azide) is a pyrazole-based carboxylic acid derivative. It functions primarily as a pharmaceutical intermediate and a bioactive ligand, notably identified as a prostaglandin reductase inhibitor.

Its thermal stability profile is characterized by a distinct solid-to-liquid transition (melting) followed by a multi-stage decomposition process driven by decarboxylation and heterocyclic ring fragmentation.

Critical Safety & Acronym Warning

⚠️ CRITICAL DISTINCTION: Do not confuse this compound with Diphenylphosphoryl azide , which is also widely abbreviated as DPPA .

  • Target Compound: 1,3-Diphenylpyrazole-4-propionic acid (C₁₈H₁₆N₂O₂). Stable solid.

  • Confusor: Diphenylphosphoryl azide (C₁₂H₁₀N₃O₃P). Shock-sensitive explosive reagent.

  • Action: Verify CAS 108446-77-1 before any thermal processing.

Physicochemical Baseline
ParameterSpecificationSource
CAS Number 108446-77-1[Chem-Impex, 2024]
Molecular Formula C₁₈H₁₆N₂O₂[Kavitha & Velraj, 2018]
Molecular Weight 292.34 g/mol [Sigma-Aldrich]
Melting Point (

)
136–143 °C[Chem-Impex]
Appearance Off-white amorphous powder[Sigma-Aldrich]
Solubility DMSO, Methanol; Low in water[Kavitha & Velraj, 2018]

Part 2: Thermal Degradation Mechanism

The thermal degradation of 1,3-Diphenylpyrazole-4-propionic acid follows a characteristic pathway for aryl-substituted carboxylic acids. Understanding this mechanism is vital for developing stable drug formulations and determining extrusion processing limits.

Degradation Pathway Visualization

The following diagram illustrates the predicted thermal events based on the pyrazole-propionic acid structure.

ThermalDegradation Solid Solid Phase (Stable < 136°C) Melt Melting Event (Endothermic) 136-143°C Solid->Melt Heat Input Liquid Liquid Phase (Meta-stable) Melt->Liquid Phase Transition Decarb Decarboxylation (Loss of CO₂) ~210-250°C Liquid->Decarb C-C Bond Cleavage Frag Ring Fragmentation (Pyrolysis) >350°C Decarb->Frag Heterocycle Breakdown

Figure 1: Predicted thermal transition and degradation pathway of 1,3-Diphenylpyrazole-4-propionic acid.

Detailed Thermal Events
  • Phase I: Melting (Endothermic Transition)

    • Range: 136°C – 143°C.

    • Mechanism: Disruption of the crystal lattice. The relatively broad range suggests the potential for polymorphism or amorphous content in standard commercial preparations.

    • Implication: Processing temperatures (e.g., hot-melt extrusion) must be carefully controlled near 140°C to avoid premature degradation immediately post-melt.

  • Phase II: Decarboxylation (Primary Degradation)

    • Predicted Onset: ~210°C – 250°C.

    • Mechanism: The propionic acid side chain is susceptible to thermal decarboxylation, releasing CO₂ and leaving a 4-ethyl-1,3-diphenylpyrazole derivative. This is a common failure mode for aryl-propionic acids (analogs like ibuprofen or lonazolac show similar behavior).

    • Detection: Observable in TGA as the first significant mass loss step (approx. 15% mass loss corresponding to -COOH).

  • Phase III: Pyrolytic Fragmentation

    • Onset: >350°C.

    • Mechanism: Breakdown of the pyrazole core (N-N bond cleavage) and scission of the phenyl substituents.

Part 3: Experimental Protocols for Stability Validation

To validate the stability of a specific batch of 1,3-Diphenylpyrazole-4-propionic acid, the following standardized protocols should be employed. These methods ensure reproducibility and distinguish between moisture loss and actual degradation.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the exact onset temperature of degradation (


) and volatile content.
  • Sample Preparation: Weigh 5–10 mg of sample into an alumina (

    
    ) or platinum crucible. Ensure the powder is evenly spread to minimize thermal gradients.
    
  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation, isolating thermal decomposition.
    
  • Ramp Profile:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

  • Data Analysis:

    • Identify mass loss < 120°C (Solvent/Moisture).

    • Locate

      
       (intersection of baseline and tangent of the first degradation step).
      
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurately measure melting point, enthalpy of fusion (


), and polymorphism.
  • Sample Preparation: Encapsulate 2–5 mg in a hermetically sealed aluminum pan with a pinhole (to allow gas escape if decomposition occurs).

  • Reference: Empty aluminum pan.

  • Cycle:

    • Heat: 25°C to 160°C @ 10°C/min (Pass 1: Observer melting).

    • Cool: 160°C to 25°C @ 10°C/min (Pass 2: Observe recrystallization).

    • Heat: 25°C to 200°C @ 10°C/min (Pass 3: Confirm melting reversibility vs. degradation).

  • Acceptance Criteria: A sharp endothermic peak between 136–143°C indicates high purity. A broadened peak suggests impurities or amorphous regions.

Kinetic Analysis Workflow

If shelf-life prediction is required, perform TGA at multiple heating rates (


 °C/min) and apply the Kissinger-Akahira-Sunose (KAS)  isoconversional method to determine Activation Energy (

).

KineticWorkflow Start Start Kinetic Study Exp Run TGA at 5, 10, 15, 20 °C/min Start->Exp Data Extract T at Conversion (alpha) = 0.05, 0.1... Exp->Data Calc Plot ln(beta/T^2) vs 1/T (Kissinger Method) Data->Calc Result Calculate Ea & A (Arrhenius Parameters) Calc->Result

Figure 2: Workflow for determining kinetic degradation parameters.

Part 4: Implications for Drug Development

Formulation & Storage
  • Solid State: The compound is stable at room temperature. However, the melting point of ~140°C classifies it as a "medium melting" API.

  • Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate in excess) which may induce salt formation or catalyze decarboxylation at elevated processing temperatures.

  • Storage: Store at 2–8°C (Standard recommendation) or ambient temperature in a desiccator. Protect from light, as pyrazole derivatives can exhibit photosensitivity over long durations.

Biological Relevance

Research by Kavitha & Velraj (2018) highlights this compound as a potent prostaglandin reductase inhibitor . The thermal stability ensures that the molecule remains intact during physiological temperature assays (37°C) and standard sterilization cycles (if below 120°C).

References

  • Kavitha, T., & Velraj, G. (2018). Molecular structure, spectroscopic and docking analysis of 1,3-diphenylpyrazole-4-propionic acid: A good prostaglandin reductase inhibitor. Journal of Molecular Structure, 1155, 819-830.

  • Chem-Impex International. (2024). Product Specification: 1,3-Diphenylpyrazole-4-propionic acid (CAS 108446-77-1).[][2]

  • Sigma-Aldrich. (2024). 1,3-Diphenylpyrazole-4-propionic acid - Product Detail.

  • BOC Sciences. (2024). Compound Properties and Safety Data Sheet.

Sources

Foundational

The Pyrazole Scaffold: From Serendipitous Discovery to Privileged Structure in Modern Pharmacology

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] First synthesized in 1883...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] First synthesized in 1883 by Ludwig Knorr during a failed attempt to create quinoline derivatives, pyrazoles have evolved from the first synthetic antipyretics (Antipyrine) to the backbone of modern targeted therapies, including blockbuster kinase inhibitors and COX-2 selective NSAIDs. This technical guide analyzes the chemical evolution, structural dynamics (tautomerism), and synthetic methodologies that make pyrazoles indispensable to drug discovery.

The Genesis: From Coal Tar to Rational Synthesis (1883)

The history of pyrazoles is rooted in the 19th-century shift from extraction to synthesis. In 1883, German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives (related to quinine) by condensing ethyl acetoacetate with phenylhydrazine.

Instead of the expected quinoline, Knorr isolated a five-membered ring structure. He initially mischaracterized it but later identified it as 1-phenyl-3-methyl-5-pyrazolone . Methylation of this compound yielded Antipyrine (Phenazone), which became the world's first synthetic fever reducer, predating Aspirin.

The Significance of Antipyrine[3][4]
  • First Mover: It demonstrated that synthetic organic molecules could rival natural alkaloids in therapeutic efficacy.

  • Industrial Catalyst: Its commercial success helped establish the German dye and pharmaceutical industry (Hoechst).

  • Chemical Legacy: It introduced the pyrazolone core, which would later evolve into phenylbutazone (NSAID) and eventually modern pyrazoles.

Structural Dynamics: The Tautomerism Challenge

For medicinal chemists, the defining feature of the pyrazole ring is its prototropic tautomerism . In unsubstituted or 3,5-disubstituted pyrazoles (where N1 is unsubstituted), the hydrogen atom oscillates between N1 and N2.

The Mechanism

This equilibrium (


-pyrazole 


-pyrazole) is rapid and solvent-dependent.
  • 1H-isomer: Generally thermodynamically preferred in the gas phase and non-polar solvents.

  • Binding Implications: In a protein binding pocket, a specific tautomer is often required to form hydrogen bond networks (donor vs. acceptor). For example, in kinase inhibitors, the pyrazole often serves as a hinge binder; if the wrong tautomer is stabilized, potency drops significantly.

PyrazoleTautomerism T1 1H-Pyrazole (H-bond Donor at N1) Trans Transition State (Proton Shift) T1->Trans -H+ / +H+ Trans->T1 T2 2H-Pyrazole (H-bond Donor at N2) Trans->T2 T2->Trans

Figure 1: Prototropic tautomerism equilibrium in pyrazoles. The specific tautomeric state dictates H-bond donor/acceptor profiles in active sites.

Synthetic Evolution: Conquering Regioselectivity

The classical Knorr Pyrazole Synthesis remains the most widely taught method, but it suffers from regioselectivity issues when using unsymmetrical 1,3-diketones and substituted hydrazines.

The Classical Knorr Mechanism

The reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine (or a derivative).

The Regioselectivity Problem: If the 1,3-diketone is unsymmetrical (


) and the hydrazine is substituted (

), two isomers are formed:
  • 1,3,5-substituted pyrazole (Isomer A)

  • 1,5,3-substituted pyrazole (Isomer B)

Separating these isomers is often difficult and yield-limiting.

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Imine Intermediate: Hydrazone/Imine Reactants->Imine Acid Cat. Cyclization Intramolecular Cyclization (Loss of H2O) Imine->Cyclization -H2O Product Pyrazole Core Cyclization->Product Aromatization

Figure 2: Simplified workflow of the acid-catalyzed Knorr Pyrazole Synthesis.

Modern Regioselective Protocols

To overcome the isomer mixture, modern medicinal chemistry employs regioselective cyclocondensation .

Key Strategy: Use of enaminones or specific solvent control. For instance, the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature has been shown to favor the 1,3,5-substituted isomer with high regioselectivity (Gosselin et al.).

The Pharmacological Renaissance

Pyrazoles have evolved from simple antipyretics to complex scaffolds in oncology and inflammation.

COX-2 Inhibitors (The "Coxibs")

Celecoxib (Celebrex) utilizes the pyrazole ring to orient sulfonamide and phenyl rings into the COX-2 hydrophobic side pocket. The rigidity of the pyrazole is critical for selectivity against COX-1.

Kinase Inhibitors

Ruxolitinib (Jakafi) treats myelofibrosis by inhibiting JAK1/2. Here, the pyrazole is fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system), acting as an ATP-mimetic.

Table 1: Key Pyrazole-Based Therapeutics
Drug NameTargetIndicationRole of Pyrazole Scaffold
Antipyrine COX (Non-selective)Fever/PainHistorical prototype; pyrazolone core.[3]
Celecoxib COX-2Arthritis/PainCentral scaffold orienting pharmacophores for selectivity.
Ruxolitinib JAK1/JAK2MyelofibrosisPart of the hinge-binding motif (ATP mimetic).
Sildenafil PDE5Erectile DysfunctionFused pyrazolo[4,3-d]pyrimidin-7-one core mimics guanine.
Crizotinib ALK/ROS1NSCLC (Lung Cancer)3-position substitution provides critical hydrophobic interactions.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-Dimethylpyrazole

Objective: Synthesize 1-(4-chlorophenyl)-3,5-dimethylpyrazole with high regioselectivity, avoiding the formation of the isomeric mixture common in standard ethanol-reflux Knorr syntheses.

Causality:

  • Solvent Choice (DMAc): Promotes the reaction at lower temperatures (RT), which kinetically favors the formation of the specific hydrazone intermediate that cyclizes to the 1,3,5-isomer.

  • Temperature Control: High temperatures (reflux) often provide enough energy to overcome the activation barrier for the minor isomer; keeping it at RT maximizes selectivity.

Materials
  • 2,4-Pentanedione (Acetylacetone): 10.0 mmol

  • 4-Chlorophenylhydrazine hydrochloride: 10.0 mmol

  • 
    -Dimethylacetamide (DMAc): 10 mL
    
  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology
  • Preparation: In a clean 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in DMAc (10 mL).

  • Addition: Add 2,4-pentanedione (1.00 g, 10 mmol) dropwise to the hydrazine solution at room temperature (20–25°C).

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor progress via TLC (System: 20% Ethyl Acetate in Hexanes).

    • Checkpoint: The disappearance of the hydrazine starting material indicates completion.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMAc.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, recrystallize from ethanol/water or purify via silica gel flash chromatography.

  • Validation: Confirm structure via

    
    -NMR. The methyl groups at positions 3 and 5 will appear as distinct singlets (approx. 
    
    
    
    2.2–2.4 ppm), and the integration should confirm the single isomer product.

Visualizing the Drug Evolution

The following diagram illustrates the chronological and structural evolution of pyrazole therapeutics.

DrugTimeline N1 1883: Discovery (Ludwig Knorr) Synthesis of Antipyrine N2 1949: Phenylbutazone (NSAID for Rheumatoid Arthritis) N1->N2 Modification of Pyrazolone Core N3 1998: Celecoxib (Celebrex) (Selective COX-2 Inhibitor) N2->N3 Rational Design for Selectivity N4 2011: Ruxolitinib (Jakafi) (JAK Kinase Inhibitor) N3->N4 Scaffold Hopping to Kinases N5 2020s: Next-Gen Kinase Inhibitors (Highly Selective Oncology Agents) N4->N5 Precision Medicine

Figure 3: Timeline of pyrazole evolution from simple antipyretics to targeted kinase inhibitors.

References

  • Knorr, L. (1883).[3][4][5][6][7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry.

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • PubChem. (n.d.). Compound Summary: Antipyrine.[3][6][8][9][10] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anti-Inflammatory Profiling of 1,3-Diphenylpyrazole-4-propionic Acid

[1] Introduction & Scientific Rationale 1,3-Diphenylpyrazole-4-propionic acid belongs to the diarylpyrazole class of non-steroidal anti-inflammatory drugs (NSAIDs). This chemical scaffold is structurally significant beca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

1,3-Diphenylpyrazole-4-propionic acid belongs to the diarylpyrazole class of non-steroidal anti-inflammatory drugs (NSAIDs). This chemical scaffold is structurally significant because it mimics the pharmacophore of selective COX-2 inhibitors (coxibs) like Celecoxib, while maintaining the acidic moiety characteristic of classic NSAIDs (like Lonazolac or Ibuprofen).

The primary therapeutic goal for this compound is the inhibition of the Cyclooxygenase (COX) enzymes, specifically aiming for COX-2 selectivity to minimize gastrointestinal side effects associated with COX-1 inhibition.[1] Furthermore, as a propionic acid derivative, it is critical to evaluate its ability to stabilize lysosomal membranes and prevent protein denaturation, which are secondary mechanisms of anti-inflammatory action.

This guide provides a multi-tiered screening approach:

  • Enzymatic Level: Direct inhibition of COX-1 and COX-2.

  • Physicochemical Level: Inhibition of heat-induced albumin denaturation.

  • Cellular Level: Suppression of Nitric Oxide (NO) in LPS-induced macrophages.

Mechanism of Action (MOA)

The anti-inflammatory efficacy of 1,3-Diphenylpyrazole-4-propionic acid is mediated primarily through the Arachidonic Acid Pathway . Upon cellular stress or injury, membrane phospholipids are cleaved by Phospholipase A2 to release Arachidonic Acid (AA). AA is then metabolized by COX enzymes into Prostaglandin H2 (PGH2), the precursor for pro-inflammatory mediators like PGE2.

  • Target: COX-2 (Inducible) vs. COX-1 (Constitutive).

  • Outcome: Reduction of PGE2 synthesis, leading to decreased vasodilation, edema, and pain sensitization.

Visualization: Signaling Pathway & Intervention

MOA_Pathway Stimulus Inflammatory Stimulus (LPS / Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Compound 1,3-Diphenylpyrazole-4-propionic acid (Inhibitor) Compound->COX1 Potential Off-Target Compound->COX2 Selective Inhibition PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2

Figure 1: The Arachidonic Acid Cascade. The compound targets the COX enzymes (red/grey), preventing the conversion of AA to inflammatory prostaglandins.[1]

Experimental Workflow Overview

To ensure robust data, we employ a "Triangulation Strategy" where efficacy is confirmed across three distinct biological complexities.

Workflow cluster_Assays Parallel Assay Execution Prep Compound Preparation (DMSO Solubilization) Assay1 Assay 1: COX Inhibition (Enzymatic Potency) Prep->Assay1 Assay2 Assay 2: Albumin Denaturation (Physicochemical Stability) Prep->Assay2 Assay3 Assay 3: NO Production (RAW 264.7) (Cellular Efficacy) Prep->Assay3 Analysis Data Synthesis (IC50 & Selectivity Index) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Experimental workflow ensuring multi-dimensional validation of anti-inflammatory activity.

Detailed Protocols

Protocol A: COX-1/COX-2 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against purified COX isozymes to assess potency and selectivity. Principle: This assay measures the peroxidase activity of COX. The enzyme converts the chromogenic substrate (e.g., TMPD) during the reduction of PGG2 to PGH2. The rate of oxidation is proportional to COX activity.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).[2][3]

  • Colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Heme (Cofactor).

Step-by-Step Procedure:

  • Enzyme Activation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing heme (hematin).[2] Incubate for 1-2 minutes on ice.

  • Inhibitor Incubation:

    • Add 10 µL of 1,3-Diphenylpyrazole-4-propionic acid (dissolved in DMSO) to the reaction wells.

    • Test concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control: Use Celecoxib (Selective COX-2) and Indomethacin (Non-selective) as positive controls.

    • Incubate for 5-10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid (100 µM final) and TMPD solution.

  • Measurement: Immediately monitor absorbance at 590 nm (or 610 nm depending on the substrate) kinetically for 5 minutes using a microplate reader.

  • Calculation:

    
    
    

Validation Criteria:

  • DMSO concentration must be < 2% to avoid enzyme denaturation.

  • Z-factor should be > 0.5 for high-throughput reliability.

Protocol B: Inhibition of Albumin Denaturation

Objective: Evaluate the compound's ability to stabilize proteins against heat denaturation, a proxy for membrane stabilization and anti-inflammatory activity in non-cellular systems. Rationale: Inflammation induces protein denaturation; agents that prevent this often possess anti-inflammatory properties [1, 2].

Step-by-Step Procedure:

  • Solution Prep: Prepare a 1% Bovine Serum Albumin (BSA) solution in Phosphate Buffered Saline (PBS, pH 6.4).

  • Treatment:

    • Mix 2.8 mL of PBS, 0.2 mL of fresh egg albumin (or BSA solution), and 2 mL of the test compound (20–500 µg/mL).

    • Vehicle Control: PBS + DMSO (no drug).

    • Positive Control:[4]Diclofenac Sodium or Ibuprofen .

  • Incubation: Incubate at 37°C for 15 minutes (physiological binding).

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling & Reading: Cool to room temperature. Measure turbidity (absorbance) at 660 nm .

  • Calculation:

    
    
    
Protocol C: Cellular NO Production (RAW 264.7 Macrophages)

Objective: Assess the compound's ability to inhibit Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages. Principle: LPS activates TLR4, triggering the NF-kB pathway and iNOS expression. NO released into the media is converted to nitrite, which is measured using the Griess Reagent.

Step-by-Step Procedure:

  • Cell Culture: Seed RAW 264.7 cells (mouse macrophages) in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Allow adherence for 24 hours.
    
  • Pre-treatment: Replace media with fresh media containing the test compound (10–100 µM). Incubate for 1 hour.

  • Induction: Add LPS (final concentration 1 µg/mL) to stimulate inflammation. Incubate for 24 hours.

    • Note: Include a "Compound Only" well (no LPS) to rule out intrinsic NO generation or interference.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate for 10 minutes in the dark.

  • Measurement: Read absorbance at 540 nm . Calculate nitrite concentration using a Sodium Nitrite standard curve.

  • Cytotoxicity Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure the decrease in NO is due to anti-inflammatory action, not cell death.

Data Presentation & Analysis

Summarize your findings in a comparative table. A high Selectivity Index (SI) indicates a safer safety profile (less gastric toxicity).

Table 1: Hypothetical Data Structure for Reporting

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Albumin Denaturation IC50 (µg/mL)NO Inhibition (RAW 264.7) % at 50µM
1,3-Diphenylpyrazole-4-propionic acid DetermineDetermineCalcDetermineDetermine
Celecoxib (Ref)>500.05>1000N/AHigh
Indomethacin (Ref)0.10.50.2LowHigh

Interpretation:

  • COX-2 Selectivity: If the IC50 for COX-2 is significantly lower than COX-1 (SI > 10), the compound is a selective inhibitor.

  • Albumin Assay: High % inhibition suggests strong membrane stabilizing potential, correlating with reduced tissue damage.

References

  • Chandra, S., et al. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC - NIH. Available at: [Link]

  • Tewari, A.K., et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.[2][5] Available at: [Link]

  • ResearchGate. Results of in vitro COX1/COX2 enzyme inhibition, NO-inhibition assay, and cytotoxicity study. Available at: [Link][6]

  • Kaur, P., et al. Pyrazole as an anti-inflammatory scaffold: A comprehensive review.[7] International Journal of Health Sciences. Available at: [Link]

Sources

Application

Cell-based assays to evaluate cytotoxicity of 1,3-Diphenylpyrazole-4-propionic acid

Application Notes and Protocols Topic: Cell-based Assays to Evaluate the Cytotoxicity of 1,3-Diphenylpyrazole-4-propionic acid For: Researchers, scientists, and drug development professionals. Introduction: Contextualizi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Cell-based Assays to Evaluate the Cytotoxicity of 1,3-Diphenylpyrazole-4-propionic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing the Cytotoxicity Assessment of 1,3-Diphenylpyrazole-4-propionic acid

1,3-Diphenylpyrazole-4-propionic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3]. Specifically, 1,3-Diphenylpyrazole-4-propionic acid is noted for its potential in pharmaceutical and agrochemical applications, acting as a selective inhibitor in certain biological pathways which makes it a candidate for anti-inflammatory and analgesic drug development[4].

However, before any compound can advance in the drug development pipeline, a thorough evaluation of its safety profile is paramount. Cytotoxicity, the quality of being toxic to cells, is a critical initial endpoint in this assessment[5]. Cell-based cytotoxicity assays are indispensable tools that provide quantitative data on how a compound affects fundamental cellular processes, such as metabolic activity and membrane integrity[6].

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1,3-Diphenylpyrazole-4-propionic acid. We will detail the rationale and protocols for two complementary assays: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which assesses cell membrane integrity. Employing assays that measure different cytotoxicity mechanisms provides a more robust and nuanced understanding of the compound's interaction with cells.

Guiding Principle: The Importance of a Multi-Assay Approach

  • Metabolic Activity Assays (e.g., MTT): These assays quantify the enzymatic conversion of a substrate into a colored product by metabolically active cells[7]. A decrease in signal suggests a reduction in cell viability or proliferation.

  • Membrane Integrity Assays (e.g., LDH): These assays measure the leakage of intracellular components, like the stable enzyme lactate dehydrogenase (LDH), into the culture medium upon cell lysis[8]. An increase in signal directly correlates with the number of dead cells.

By combining these two approaches, we can distinguish between cytostatic effects (inhibition of growth) and cytotoxic effects (direct cell killing), providing a more complete toxicological profile.

G cluster_workflow General Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. B 2. Compound Treatment Expose cells to a serial dilution of 1,3-Diphenylpyrazole-4-propionic acid. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Assay Performance Add assay-specific reagents (e.g., MTT reagent or LDH reaction mix). C->D E 5. Signal Measurement Read absorbance or fluorescence on a plate reader. D->E F 6. Data Analysis Calculate % viability/cytotoxicity and determine the IC50 value. E->F

Caption: High-level workflow for in vitro cytotoxicity testing.

Protocol 1: Assessing Metabolic Activity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells[7][10]. The amount of formazan produced is directly proportional to the number of viable cells.

G node_A { Viable Cell}|{ Active Mitochondria} node_C Formazan (Purple, Insoluble) node_A:f1->node_C Mitochondrial Dehydrogenases node_B MTT (Yellow, Soluble) node_B->node_A:f0 node_D Solubilization (e.g., DMSO, acidified isopropanol) node_C->node_D node_E Quantification (Absorbance at ~570 nm) node_D->node_E

Caption: Mechanism of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

A. Materials and Reagents

  • 1,3-Diphenylpyrazole-4-propionic acid (Test Compound)

  • Selected cell line (e.g., HeLa, A549, or a non-cancerous line like L929 mouse fibroblasts[11])

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom sterile microplates

  • Positive control (e.g., Doxorubicin or Triton™ X-100)

B. Cell Line Selection and Seeding The choice of cell line should be guided by the research question. For general screening, a rapidly proliferating and well-characterized line like HeLa or A549 is suitable. To assess specificity, comparing results with a non-cancerous cell line like L929 is recommended[11].

  • Culture cells to ~80% confluency.

  • Trypsinize, count, and resuspend cells in complete medium to a concentration that will result in 70-80% confluency at the end of the experiment (typically 5,000-10,000 cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

C. Compound Treatment

  • Prepare a stock solution of 1,3-Diphenylpyrazole-4-propionic acid in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should be non-toxic, typically ≤0.5%.

  • Perform serial dilutions of the stock solution in complete medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the test compound wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

D. Assay Procedure [12]

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (DMSO) to each well.

  • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals[10].

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage[5]. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised[13]. The assay measures LDH activity in the supernatant through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically at ~490 nm[14]. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

G cluster_cell Cell node_A Intracellular LDH node_B Compromised Cell Membrane node_C Extracellular LDH (in supernatant) node_B->node_C Release node_D Lactate + NAD+ Pyruvate + NADH node_C->node_D:f0 Catalyzes node_E Tetrazolium Salt (INT) Formazan (Red) node_D:f1->node_E:f0 Reduces node_F Quantification (Absorbance at ~490 nm) node_E:f1->node_F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Diphenylpyrazole-4-propionic Acid

This guide provides in-depth troubleshooting for common challenges encountered during the purification of 1,3-Diphenylpyrazole-4-propionic acid. Designed for researchers and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common challenges encountered during the purification of 1,3-Diphenylpyrazole-4-propionic acid. Designed for researchers and drug development professionals, this document offers practical, field-proven insights grounded in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Product Isolation & Handling

Question 1: My crude product after synthesis is a persistent oil or a gummy, amorphous solid. What is the primary cause and how can I induce crystallization?

Answer: This is a frequent issue, typically caused by the presence of residual solvents or process-related impurities that inhibit the formation of a stable crystal lattice. The molecular structure of 1,3-Diphenylpyrazole-4-propionic acid, with its rigid, non-polar diphenylpyrazole core and a flexible, polar propionic acid chain, can be prone to forming amorphous states if impurities disrupt the intermolecular interactions required for crystallization.

Causality: Impurities, such as unreacted starting materials or by-products with slightly different structures, can act as "defects," preventing the ordered packing of molecules. Residual high-boiling solvents like DMF or DMSO can also plasticize the solid, resulting in a gummy consistency.

Troubleshooting Protocol:

  • Ensure Complete Solvent Removal: First, ensure all reaction solvents are removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help azeotropically remove stubborn residues.

  • Trituration: This is the most effective first step.

    • Add a small volume of a non-polar solvent in which your product is poorly soluble but the impurities are likely soluble (e.g., hexanes, diethyl ether, or a mixture).

    • Use a glass rod to vigorously scratch the inside of the flask while stirring the slurry. The mechanical energy from scratching creates nucleation sites, often inducing precipitation of the purified solid.

    • Isolate the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • Solvent-Antisolvent Precipitation:

    • Dissolve the gummy material in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes) dropwise with vigorous stirring until the solution becomes persistently cloudy.

    • Allow the solution to stand. Often, crystals will form over time. If not, scratching the flask may be necessary.[1]

Section 2: Purification by Recrystallization

Question 2: How do I select an optimal solvent system for the recrystallization of 1,3-Diphenylpyrazole-4-propionic acid?

Answer: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Given the molecule's dual polarity, a single solvent may not be optimal, making a mixed-solvent system a powerful alternative.

Expertise & Causality: The phenyl groups and pyrazole ring contribute significant non-polar character, suggesting solubility in solvents like toluene or ethyl acetate. The carboxylic acid group provides a polar handle for hydrogen bonding, suggesting solubility in polar protic solvents like ethanol or methanol. The key is to find a system that balances these characteristics.

Step-by-Step Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is unsuitable.

  • If the solid is insoluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point, adding more solvent dropwise until the solid dissolves completely.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If no crystals form, it may be because too much solvent was used.[1]

Data Presentation: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Suitability for 1,3-Diphenylpyrazole-4-propionic acidComments
Ethanol Polar Protic78Good. Often a primary choice. May show high solubility, requiring a co-solvent.Can be used in a mixed system with water to reduce solubility upon cooling.
Ethyl Acetate Polar Aprotic77Excellent. Good balance for dissolving hot and precipitating cold.Often used with hexanes as an anti-solvent.
Toluene Non-polar111Moderate. May require high temperatures; good for removing non-polar impurities.High boiling point can make removal difficult.
Acetone Polar Aprotic56Fair. Often too good a solvent, leading to low recovery.Low boiling point can be advantageous for solvent removal.
Hexanes Non-polar69Poor (as a primary solvent). Excellent as an anti-solvent.Useful for trituration and washing final crystals.
Water Polar Protic100Insoluble. Useful as an anti-solvent with a miscible polar solvent like ethanol.The carboxylic acid group is not sufficient to render the molecule water-soluble.

Question 3: My recrystallization yield is consistently low. What are the most common reasons and how can I improve it?

Answer: Low yield is a frustrating but solvable problem. The primary culprits are using an excessive volume of solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding even a small excess can dramatically increase the amount of product that remains in the mother liquor upon cooling.[1] If you've added too much, carefully evaporate some solvent to re-saturate the solution.

  • Slow Cooling is Critical: Rapidly crashing the solid out of solution by placing it directly into an ice bath traps impurities. Allow the flask to cool slowly to room temperature first. This allows for the selective growth of pure crystals. Once at room temperature, then move it to an ice bath to maximize precipitation.[1]

  • Prevent Premature Crystallization: If a hot filtration is needed to remove insoluble impurities (like dust or charcoal), pre-heat the filter funnel and receiving flask. You can do this by passing hot solvent through the setup just before filtering your solution. This prevents the solution from cooling on contact and depositing product on the filter paper.

  • Check the Mother Liquor: After filtering your crystals, try concentrating the mother liquor (the leftover solution) and cooling it again to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Section 3: Purification by Chromatography & Extraction

Question 4: I am using column chromatography, but my product is eluting as a broad, tailing band, leading to poor separation from a nearby impurity. How can I resolve this?

Answer: Band tailing for acidic compounds like 1,3-Diphenylpyrazole-4-propionic acid on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface.

Causality: The interaction is an acid-base equilibrium where the analyte adsorbs strongly and desorbs slowly, smearing the elution band down the column.

Troubleshooting Protocol:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to the eluent.

    • Add 0.5-1% acetic acid to your mobile phase (e.g., 30% Ethyl Acetate / 70% Hexanes + 1% Acetic Acid). The acetic acid will protonate the silica surface and the analyte, minimizing strong ionic interactions and resulting in sharper, more symmetrical peaks.

  • Consider an Alternative Stationary Phase: If tailing persists, the silica itself may be too harsh.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base like triethylamine, but for an acidic compound, this is less common.

    • Alumina: Switching to alumina (neutral or acidic grade) can be a good alternative as it has different surface properties.[2]

  • Check for Overloading: Loading too much crude material onto the column will always lead to band broadening and poor separation. As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1.

Data Presentation: Chromatography Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Tailing Peak Strong analyte-silica interaction (acidic compound).Add 0.5-1% acetic acid to the mobile phase. Switch to an alumina column.
Poor Separation Incorrect mobile phase polarity; Column overloading.Optimize mobile phase polarity via TLC. Reduce the amount of sample loaded. Use a longer column.
Product Won't Elute Mobile phase is too non-polar; Compound decomposed on silica.Gradually increase the polarity of the mobile phase. Test compound stability on a TLC plate first.[2]
Cracked Column Bed Poorly packed column; Running the column dry.Repack the column carefully. Always keep the silica head wet with solvent.

Question 5: Can I leverage the acidity of the propionic acid group for purification? How would I perform an effective acid-base extraction?

Answer: Absolutely. Acid-base extraction is a highly effective and scalable chemical method for separating acidic compounds from any neutral or basic impurities. The strategy involves converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a weak base.

Workflow:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (a weak base that will only react with the strong acid).

  • The 1,3-Diphenylpyrazole-4-propionic acid will be deprotonated to its sodium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the two layers. The organic layer can be discarded (or checked for desired material if the reaction is unknown).

  • Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2.

  • The protonated, water-insoluble product will precipitate out as a pure solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly.

Potential Pitfalls:

  • Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of the organic and aqueous layers). To resolve this, add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking.

  • Precipitation of the Salt: If the sodium salt of your compound is not very soluble in water, it may precipitate at the interface. If this happens, add more water to the separatory funnel to dissolve it.

Visualization: Purification Decision Workflow

This diagram outlines a general strategy for approaching the purification of crude 1,3-Diphenylpyrazole-4-propionic acid.

PurificationWorkflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid Triturate Triturate with Hexanes IsSolid->Triturate  Yes Column Column Chromatography IsSolid->Column  No (Oil/Gummy) AcidBase Perform Acid-Base Extraction Triturate->AcidBase Recrystallize Recrystallize from optimal solvent AcidBase->Recrystallize Column->Recrystallize Final Pure Product Recrystallize->Final

Caption: General purification workflow for 1,3-Diphenylpyrazole-4-propionic acid.

Visualization: Acid-Base Extraction

This diagram illustrates the separation of the acidic product from neutral impurities.

AcidBaseExtraction start Crude Mixture in Ethyl Acetate sep_funnel Separatory Funnel Add aq. NaHCO3 solution start->sep_funnel layers Organic Layer (Neutral Impurities) Aqueous Layer (Product as Sodium Salt) sep_funnel->layers acidify Aqueous Layer Cool in Ice Bath Add 1M HCl to pH ~2 layers:aq->acidify precipitate Precipitate of Pure Product acidify->precipitate filtration Vacuum Filtration & Drying precipitate->filtration final_product Pure 1,3-Diphenylpyrazole-4-propionic acid filtration->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • Production of propionic acid. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • Method for recovering and purifying propionic acid. (2013). Google Patents.
  • Ultrasound-assisted ionic liquid-mediated green method for synthesis of 1,3-diphenylpyrazole-based spirooxindolopyrrolizidines, their anti-tubercular activity, molecular docking study and ADME predictions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2023). Pharmaguideline. Retrieved January 30, 2026, from [Link]

  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • APIs in Pharmaceutical Industry: An Overview. (2024). SepPure Technologies. Retrieved January 30, 2026, from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Maratek. Retrieved January 30, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Taking the difficulty out of API process filtration. (2019). European Pharmaceutical Review. Retrieved January 30, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Retrieved January 30, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Extraction. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • 1,3-Diphenylpyrazole-4-propionic acid,108446-77-1. (n.d.). Chem-Space. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Stability issues of 1,3-Diphenylpyrazole-4-propionic acid in solution

Status: Operational | Topic: Stability & Solubility Optimization | CAS: 108446-77-1[1] Executive Summary & Compound Profile Compound Identity: 1,3-Diphenylpyrazole-4-propionic acid Molecular Formula: C₁₈H₁₆N₂O₂ Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Stability & Solubility Optimization | CAS: 108446-77-1[1]

Executive Summary & Compound Profile

Compound Identity: 1,3-Diphenylpyrazole-4-propionic acid Molecular Formula: C₁₈H₁₆N₂O₂ Molecular Weight: 292.33 g/mol Primary Application: Prostaglandin reductase inhibition, anti-inflammatory research, and agrochemical synthesis intermediate.[1]

Technical Advisory: Users frequently report precipitation in aqueous buffers and inconsistent potency in cellular assays. These issues are rarely due to chemical degradation but rather physical instability (aggregation/precipitation) driven by the hydrophobic diphenylpyrazole core competing with the hydrophilic propionic acid tail.[1] This guide provides validated protocols to maintain solution stability.

Knowledge Base: Stability & Solubility Data
Solubility Profile

Data based on saturation limits at 25°C.

Solvent SystemSolubility LimitStability WindowNotes
DMSO ~30 mg/mL6 Months (-20°C)Recommended Stock Solvent. Hygroscopic; keep tightly sealed.[1]
Ethanol (100%) ~10-15 mg/mL1 Month (-20°C)Evaporation risk alters concentration.[1]
DMF ~25 mg/mL6 Months (-20°C)Good alternative to DMSO; toxic to some cell lines.[1]
PBS (pH 7.4) < 0.1 mg/mL< 24 HoursCritical Instability Zone. Requires pre-dissolution in DMSO.[1]
Water (pH < 7) InsolubleN/AProtonated acid form precipitates immediately.[1]
0.1 M NaOH ~5 mg/mL24 HoursSoluble as the carboxylate salt.[1] High pH may damage biological targets.[1]
Critical Stability Factors
  • pH Sensitivity: The molecule exists in equilibrium between its protonated (insoluble) and deprotonated (soluble) forms.[1] At pH < 5.0, the propionic acid group (pKa ≈ 4.[1]8) protonates, leading to rapid precipitation.[1]

  • Photostability: The conjugated diphenylpyrazole system absorbs UV/Blue light.[1] Prolonged exposure can lead to photo-oxidation.[1] Store in amber vials.

  • Adsorption: The hydrophobic rings show high affinity for polystyrene and polypropylene.[1] Use glass or low-binding plasticware for dilute solutions (< 10 µM).[1]

Troubleshooting Guide (Q&A)

Q1: "I noticed a fine white precipitate immediately after adding my DMSO stock to the cell culture media. Why?" Diagnosis: "Solvent Shock" or pH Crash. Technical Explanation: When a high-concentration DMSO stock (e.g., 100 mM) is added directly to aqueous media, the local concentration momentarily exceeds the solubility limit before mixing is complete.[1] Additionally, if the media is slightly acidic, the compound protonates and crashes out.[1] Solution:

  • Step-down Dilution: Dilute the DMSO stock 1:10 into PBS before adding to the final media.

  • Vortex Immediately: Do not let the droplet sit on the surface.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% to prevent solvent effects, but ensure it is high enough to keep the compound solubilized during the transition.

Q2: "My IC50 values are shifting (increasing) over time with the same stock solution. Is the compound degrading?" Diagnosis: Concentration loss due to precipitation or adsorption.[1] Technical Explanation: Chemical degradation (hydrolysis) is unlikely for this structure.[1] The shift is likely due to the compound adhering to the walls of your storage tube (adsorption) or micro-precipitation that is invisible to the naked eye.[1] Solution:

  • Sonication: Sonicate stock solutions for 5 minutes before use to re-dissolve aggregates.

  • Aliquotting: Avoid repeated freeze-thaw cycles which promote crystal nucleation.[1] Store single-use aliquots at -20°C.

Q3: "Can I dissolve this directly in water or PBS to avoid DMSO?" Diagnosis: Solubility limit exceeded. Technical Explanation: No. The hydrophobic phenyl rings dominate the physicochemical properties.[1] The propionic acid tail is not polar enough to pull the massive hydrophobic core into solution at neutral pH without organic co-solvents.[1] Solution: You must use a co-solvent (DMSO) or convert it to a salt form (using equimolar NaOH), though the salt form may revert to the acid and precipitate in buffered media.[1]

Validated Experimental Protocols
Protocol A: Preparation of Stable 10 mM Stock Solution

Use this protocol for long-term storage.

  • Weighing: Weigh 2.92 mg of 1,3-Diphenylpyrazole-4-propionic acid.

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Inspect visually. The solution should be perfectly clear.

  • Storage: Aliquot into 50 µL volumes in amber glass vials or amber microcentrifuge tubes. Store at -20°C.

Protocol B: Preparation of Working Solution (Cell Culture)

Target: 10 µM Final Concentration in Media (0.1% DMSO)

  • Thaw: Thaw one 50 µL aliquot of 10 mM stock. Sonicate for 1 min to ensure homogeneity.

  • Intermediate Step (Critical):

    • Prepare a 100 µM Intermediate by adding 10 µL of 10 mM Stock to 990 µL of pre-warmed sterile PBS (pH 7.4).

    • Note: Add the stock dropwise while vortexing the PBS.

  • Final Dilution:

    • Add 100 µL of the 100 µM Intermediate to 900 µL of Cell Culture Media.[1]

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the critical "Solubility Cliff" users encounter when transitioning from stock solvents to aqueous buffers.

SolubilityPathways Solid Solid Compound (Powder) DMSO_Stock DMSO Stock (High Solubility) Solid->DMSO_Stock Dissolve in DMSO (>10 mg/mL) Dilution Dilution Step (Mixing) DMSO_Stock->Dilution Add to Aqueous Buffer Stable_Sol Stable Solution (pH > 7.4 + DMSO) Dilution->Stable_Sol Slow Addition Vortexing pH > 7.4 Precipitate Precipitation (Aggregates) Dilution->Precipitate Rapid Addition Acidic pH (< 5) High Conc. Adsorption Plastic Adsorption (Loss of Potency) Dilution->Adsorption Low Conc. (<10nM) Polystyrene Tubes Stable_Sol->Precipitate Freeze/Thaw Long-term 4°C

Caption: Solubility pathways showing critical control points to prevent precipitation (Red) and ensure stable dosing (Blue).[1]

References
  • Kavitha, T., & Velraj, G. (2018). Molecular structure, spectroscopic and docking analysis of 1,3-diphenylpyrazole-4-propionic acid: A good prostaglandin reductase inhibitor.[1][2][3][4] Journal of Molecular Structure, 1155, 819-830.[1][2][3] [1]

  • PubChem. (n.d.).[1] 1,3-Diphenylpyrazole-4-propionic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Solubility of Hydrophobic Acid Derivatives. (General reference for hydrophobic acid handling).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 1,3-Diphenylpyrazole-4-propionic acid as a Selective COX-2 Inhibitor

Introduction: The Rationale for Selective COX-2 Inhibition In the landscape of anti-inflammatory therapeutics, the cyclooxygenase (COX) enzymes are pivotal targets. These enzymes, existing as two primary isoforms, COX-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Selective COX-2 Inhibition

In the landscape of anti-inflammatory therapeutics, the cyclooxygenase (COX) enzymes are pivotal targets. These enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] While both isoforms catalyze the conversion of arachidonic acid to prostaglandins, their physiological roles differ significantly.[2]

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity, regulating renal blood flow, and facilitating platelet aggregation.[1] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[3] This distinction forms the basis for the development of selective COX-2 inhibitors. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is associated with a significant risk of gastrointestinal side effects, including ulcers and bleeding, due to the inhibition of the protective functions of COX-1.[1]

Selective COX-2 inhibitors were therefore developed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal toxicity associated with non-selective NSAIDs.[4] This guide focuses on the validation of a promising candidate from the pyrazole class of compounds, 1,3-Diphenylpyrazole-4-propionic acid , as a selective COX-2 inhibitor. Pyrazole derivatives have shown significant potential as anti-inflammatory agents, with some exhibiting notable COX-2 inhibitory activity.[5]

This document will provide a comparative framework for evaluating 1,3-Diphenylpyrazole-4-propionic acid against established selective COX-2 inhibitors, Celecoxib and the withdrawn but mechanistically important Rofecoxib . We will delve into the essential in vitro and in vivo experimental protocols required to rigorously validate its potency and selectivity, providing a clear pathway for researchers and drug development professionals.

The Promise of 1,3-Diphenylpyrazole-4-propionic acid: A Candidate for Selective COX-2 Inhibition

The 1,3-diphenylpyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Numerous derivatives have been synthesized and evaluated, with many demonstrating significant anti-inflammatory and analgesic properties. The core structure is recognized for its ability to fit within the active site of the COX-2 enzyme. While specific experimental data on the COX-1/COX-2 inhibitory activity of 1,3-Diphenylpyrazole-4-propionic acid is not yet widely published, its structural similarity to other potent pyrazole-based COX-2 inhibitors makes it a compelling candidate for investigation. The propionic acid moiety is a common feature in many traditional NSAIDs and may influence the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Benchmarking: Established Selective COX-2 Inhibitors

A thorough validation of 1,3-Diphenylpyrazole-4-propionic acid necessitates a direct comparison with well-characterized selective COX-2 inhibitors.

CompoundChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib [Image of Celecoxib structure]~15~0.04~375
Rofecoxib [Image of Rofecoxib structure]>100~0.018>5555

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from the literature.

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor and remains a widely prescribed anti-inflammatory drug. Rofecoxib (Vioxx®) , a diaryl-substituted furanone, was a highly selective COX-2 inhibitor that was voluntarily withdrawn from the market due to concerns about an increased risk of cardiovascular events. Despite its withdrawal, it serves as a critical benchmark for understanding the pharmacological profile of highly selective COX-2 inhibitors.

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental protocols provide a robust framework for the comprehensive validation of 1,3-Diphenylpyrazole-4-propionic acid as a selective COX-2 inhibitor.

Part 1: In Vitro Characterization - Determining Potency and Selectivity

The initial phase of validation focuses on quantifying the inhibitory activity of the test compound against isolated COX-1 and COX-2 enzymes.

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound for each COX isoform.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used to ensure consistency and avoid interference from other cellular components.

  • Detection Method: Fluorometric or colorimetric detection of prostaglandin G2, an intermediate product of the COX reaction, provides a sensitive and high-throughput method for measuring enzyme activity.

  • Comparator Drugs: Including Celecoxib and a non-selective NSAID (e.g., Ibuprofen) in the same assay provides essential positive controls and allows for direct comparison of potency and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1,3-Diphenylpyrazole-4-propionic acid, Celecoxib, and Ibuprofen in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds to cover a wide concentration range.

    • Reconstitute the recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the assay buffer, heme cofactor, and arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Add a fluorometric or colorimetric probe that reacts with the prostaglandin G2 product.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.

Diagram: In Vitro COX Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compound (1,3-Diphenylpyrazole-4-propionic acid) & Comparators (Celecoxib, Ibuprofen) add_reagents Add Enzymes, Buffer, Heme, & Inhibitors to Plate prep_compounds->add_reagents prep_enzymes Prepare Recombinant COX-1 & COX-2 Enzymes prep_enzymes->add_reagents prep_reagents Prepare Assay Buffer, Heme, and Substrate initiate_reaction Initiate Reaction with Arachidonic Acid prep_reagents->initiate_reaction add_reagents->initiate_reaction detect_product Detect Prostaglandin G2 (Fluorometric/Colorimetric) initiate_reaction->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 for COX-1 & COX-2 plot_curve->determine_ic50 calc_si Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) determine_ic50->calc_si G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis acclimatize Animal Acclimatization & Grouping administer_drug Administer Test Compound & Controls acclimatize->administer_drug inject_carrageenan Inject Carrageenan into Paw administer_drug->inject_carrageenan measure_edema Measure Paw Volume/ Thickness Over Time inject_carrageenan->measure_edema calc_inhibition Calculate % Edema Inhibition measure_edema->calc_inhibition stat_analysis Statistical Analysis calc_inhibition->stat_analysis

Caption: Workflow for in vivo validation of anti-inflammatory activity.

Interpreting the Results and Future Directions

The successful validation of 1,3-Diphenylpyrazole-4-propionic acid as a selective COX-2 inhibitor hinges on the following outcomes:

  • High In Vitro Selectivity: A significantly higher IC50 for COX-1 compared to COX-2, resulting in a high Selectivity Index, is the primary indicator of selective inhibition.

  • Potent In Vivo Efficacy: A dose-dependent reduction in carrageenan-induced paw edema, comparable to or exceeding that of Celecoxib, would demonstrate its anti-inflammatory potential.

Should 1,3-Diphenylpyrazole-4-propionic acid demonstrate a favorable profile in these initial validation studies, further investigations would be warranted. These include:

  • Gastrointestinal Safety Assessment: Evaluating the potential for gastric ulceration in animal models compared to non-selective NSAIDs.

  • Cardiovascular Safety Profiling: Investigating the potential for off-target effects on the cardiovascular system, a critical consideration for all selective COX-2 inhibitors.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to inform dosing regimens.

  • Mechanism of Action Studies: Further elucidating the molecular interactions of 1,3-Diphenylpyrazole-4-propionic acid with the COX-2 enzyme through techniques like X-ray crystallography.

Conclusion

The validation of novel selective COX-2 inhibitors like 1,3-Diphenylpyrazole-4-propionic acid is a critical endeavor in the pursuit of safer and more effective anti-inflammatory therapies. The systematic application of the in vitro and in vivo experimental workflows detailed in this guide will provide the necessary data to rigorously assess its potential. By adhering to these scientifically sound and self-validating protocols, researchers can confidently determine if this promising pyrazole derivative warrants further development as a next-generation anti-inflammatory agent.

References

  • Bernard, M., Hulley, E., Molenda, H., Stochla, K., & Wrzeciono, U. (1986). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Pharmazie, 41(8), 560–562.
  • COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2018, November 5). FDA. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved from [Link]

  • Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014, June 10). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ehrich, E. W., Dallob, A., De Lepeleire, I., Van Hecken, A., Riendeau, D., Yuan, W., Porras, A., Wittreich, J., Seibold, J. R., De Schepper, P., Mehlisch, D. R., & Gertz, B. J. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336–347.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 30, 2024, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research, 9(4), 431–450.
  • What Are Cox-2 Inhibitors? (2022, May 24). Cleveland Clinic. Retrieved from [Link]

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Comparative

A Comparative Review of the Biological Activities of 1,3-Diarylpyrazoles: A Guide for Medicinal Chemists

The 1,3-diarylpyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This guide offers a comparative...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-diarylpyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This guide offers a comparative analysis of the diverse biological activities of 1,3-diarylpyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental data and mechanistic insights.

The 1,3-Diarylpyrazole Core: A Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the foundation of numerous clinically significant drugs.[1][2] The 1,3-diaryl substitution pattern, in particular, has been extensively explored, yielding compounds with a broad spectrum of pharmacological activities.[1] The synthetic accessibility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its biological profile.

Anticancer Activity: Targeting Proliferation and Survival

1,3-Diarylpyrazoles have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[3][4]

Comparative Antiproliferative Activity

A notable study synthesized a series of 1,3-diarylpyrazolone derivatives and evaluated their efficacy against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H522.[3][4] The results, summarized in the table below, highlight the superior performance of certain derivatives compared to clinically approved drugs.

CompoundA549 IC₅₀ (µM)NCI-H522 IC₅₀ (µM)Non-cancerous Cell CytotoxicityReference
P7 HighHigh10 times less cytotoxic[3][4]
P11 HighHigh-[3][4]
AfatinibLower than P7/P11Lower than P7/P11-[3][4]
GefitinibLower than P7/P11Lower than P7/P11-[3][4]
Mechanism of Action: Cell Cycle Arrest and Kinase Inhibition

The anticancer effects of 1,3-diarylpyrazoles are often attributed to their ability to induce cell cycle arrest and inhibit key protein kinases involved in cancer progression.[5] For instance, compounds P7 and P11 were found to arrest the cell cycle at the G0/G1 phase, while P13 and P14 induced a G2/M phase arrest in NCI-H522 cells.[3][4]

G cluster_G1 G0/G1 Phase Arrest cluster_G2M G2/M Phase Arrest P7 Compound P7 NCIH522 NCI-H522 Cancer Cells P7->NCIH522 P11 Compound P11 P11->NCIH522 P13 Compound P13 P13->NCIH522 P14 Compound P14 P14->NCIH522

Furthermore, kinase profiling has revealed that these compounds can inhibit various kinases, such as VEGFR-2, ALK, and c-Met, which are crucial for tumor growth and angiogenesis.[3] The ability of pyrazole derivatives to inhibit the PI3K/Akt/mTOR pathway also contributes to their pro-apoptotic effects.[5]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized 1,3-diarylpyrazolones was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (A549 and NCI-H522) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Anti-inflammatory Activity: Targeting COX Enzymes

Certain 1,3-diarylpyrazoles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] This is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Selective COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.[7] Several 1,3-diarylpyrazole derivatives have been identified as selective COX-2 inhibitors.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
5u 134.111.7974.92[8]
5s 132.061.8172.95[8]
5r 129.442.0164.40[8]
Celecoxib 135.871.7478.06[8]

As shown in the table, compounds 5u and 5s display significant selective COX-2 inhibition, with selectivity indices comparable to the clinically used drug Celecoxib.[8] One study reported a 1,3-diaryl pyrazole derivative, compound 7l , that exhibited greater anti-inflammatory activity than ibuprofen and indomethacin.[9][10]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Diarylpyrazoles 1,3-Diarylpyrazoles (e.g., 5u, 5s) Diarylpyrazoles->COX2 Inhibition

COX-2 inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7] Molecular docking studies have revealed that the N1 substituent of the pyrazole core with a benzene sulfonamide moiety is crucial for selective COX-2 inhibitory activity.[8]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compounds are administered orally at a specific dose.

  • Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity: A Broad Spectrum of Action

1,3-Diarylpyrazoles have demonstrated promising activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][11]

Comparative Antimicrobial Efficacy

Several studies have reported the synthesis of 1,3-diarylpyrazole derivatives with potent antimicrobial activity. The minimum inhibitory concentrations (MICs) of some of these compounds against various microbial strains are presented below.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
6g 1-21-21-2[9][10]
6l 1-21-21-2[9][10]
7l 1-21-21-2[9][10]
4b 1-2 (MRSA)1-2-[12]
4c 1-2 (MRSA)1-2-[12]

Notably, compounds 6g , 6l , and 7l exhibited broad-spectrum activity against both bacteria and fungi.[9][10] Furthermore, compounds 4b and 4c were effective against multidrug-resistant strains of S. aureus (MRSA).[12]

Mechanism of Action: Diverse Targets

The antimicrobial mechanism of 1,3-diarylpyrazoles can vary depending on their specific structural features. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[12] Others are believed to disrupt the bacterial cell wall.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: Combating Oxidative Stress

Emerging evidence suggests that 1,3-diarylpyrazole derivatives may possess neuroprotective properties, primarily by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[14][15]

Protection Against H₂O₂-Induced Cell Damage

In a study investigating the effects of chalcone (1,3-diphenyl-2-propen-1-one) derivatives, it was found that pretreatment of SK-N-MC neuroblastoma cells with these compounds protected them from hydrogen peroxide (H₂O₂)-induced damage.[14] Most of the tested compounds restored cell viability and the adhesive behavior of the cells.[14]

Mechanism of Action: Free Radical Scavenging

The neuroprotective effects of these compounds are largely attributed to their free radical scavenging capabilities.[14] The presence of a hydroxyl group on the vanillin ring was identified as crucial for this antioxidant activity.[14] By neutralizing reactive oxygen species (ROS), these compounds can prevent oxidative damage to neuronal cells and inhibit apoptosis.[16]

G ROS Reactive Oxygen Species (ROS) NeuronalCell Neuronal Cell ROS->NeuronalCell OxidativeDamage Oxidative Damage & Apoptosis NeuronalCell->OxidativeDamage Diarylpropenones 1,3-Diaryl-2-propen-1-ones (Chalcones) Diarylpropenones->ROS Scavenging

Experimental Protocol: Assessment of Neuroprotection in SK-N-MC Cells
  • Cell Culture: SK-N-MC cells are cultured in appropriate medium.

  • Pretreatment: Cells are pretreated with the test compounds for 3 hours.

  • Induction of Oxidative Stress: The cells are then exposed to H₂O₂ (300 µM) for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay as described previously.

  • ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Conclusion and Future Perspectives

The 1,3-diarylpyrazole scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide highlights their potential in oncology, inflammation, infectious diseases, and neuroprotection. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The versatility of the 1,3-diarylpyrazole core ensures that it will remain an area of intense investigation in the field of medicinal chemistry for years to come.

References
  • Al-Abdullah, E. S., et al. (2021). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

  • (Request PDF) Synthesis of 1,3-diaryl pyrazole derivatives and evaluation of anticonvulsant and antimicrobial activities. ResearchGate. [Link]

  • Gedda, M. R., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. [Link]

  • (Request PDF) Green synthesis and antimicrobial activity of 1,3-diaryl pyrazole based chalcone derivatives. ResearchGate. [Link]

  • Wang, S., et al. (2019). Synthesis of novel dihydrotriazine derivatives bearing 1,3-diaryl pyrazole moieties as potential antibacterial agents. PubMed. [Link]

  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Bozdag, M., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. [Link]

  • (Request PDF) Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. ResearchGate. [Link]

  • (Image) Strategy designed for 1,3-diaryl pyrazole derivatives as selective COX-2 inhibitors with anti-inflammatory and anticancer activities. ResearchGate. [Link]

  • (Image) The 1,3–diaryl pyrazole derivatives. ResearchGate. [Link]

  • Gedda, M. R., et al. (2022). 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. [Link]

  • (Request PDF) Discovery of novel 1,3-diaryl pyrazolyl ester derivatives as COX-2 inhibitory candidates with anti-tumor effect. ResearchGate. [Link]

  • Patel, M. (2026). A Review on Recent Advancements in Pyrazole-Based Anticancer Agents. International Journal of Pharmaceutical Sciences. [Link]

  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

  • Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]

  • Sadeghian, H., et al. (2011). Protective effects of 1,3-diaryl-2-propen-1-one derivatives against H₂O₂-induced damage in SK-N-MC cells. PubMed. [Link]

  • Wang, L., et al. (2018). Neuroprotective Effects of 1,2-Diarylpropane Type Phenylpropanoid Enantiomers from Red Raspberry against H2O2-Induced Oxidative Stress in Human Neuroblastoma SH-SY5Y Cells. PubMed. [Link]

  • (PDF) Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. ResearchGate. [Link]

  • Lin, Y.-T., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]

  • Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. [Link]

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Validation

A Comparative Environmental Impact Assessment of Pyrazole-Based Herbicides and Other Major Chemical Classes

Introduction: The Imperative for Sustainable Weed Management Effective weed management is a cornerstone of modern agriculture, ensuring global food security and land use efficiency. However, the widespread use of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Weed Management

Effective weed management is a cornerstone of modern agriculture, ensuring global food security and land use efficiency. However, the widespread use of chemical herbicides necessitates a rigorous evaluation of their environmental impact. The ideal herbicide is potent against target weeds while exhibiting minimal persistence in the environment and low toxicity to non-target organisms. This guide provides a comparative analysis of the environmental profile of 1,3-Diphenylpyrazole-4-propionic acid, a representative of the pyrazole class of herbicides, against other widely used herbicide classes: organophosphates (glyphosate), triazines (atrazine), and neonicotinoids.

It is important to note that publicly available environmental data for 1,3-Diphenylpyrazole-4-propionic acid is limited. Therefore, this guide will utilize data from structurally and functionally related pyrazole herbicides, such as Pyroxasulfone and Topramezone, to build a representative profile for this class. This approach allows for a scientifically grounded, albeit inferred, comparison. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for assessing the environmental trade-offs inherent in different herbicide technologies.

Chapter 1: Mechanisms of Action and Non-Target Implications

The mode of action of a herbicide is intrinsically linked to its selectivity and potential for adverse effects on non-target organisms. Different biochemical pathways are targeted by each herbicide class, leading to distinct toxicological profiles.

  • Pyrazole Herbicides (e.g., 1,3-Diphenylpyrazole-4-propionic acid, Topramezone): Many pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants, which are essential for photosynthetic electron transport.[1] Inhibition of HPPD leads to a characteristic bleaching of new growth, followed by plant death.[1] Since the HPPD pathway is specific to plants and some microorganisms, these herbicides generally exhibit low acute toxicity to mammals, which lack this pathway.[1]

  • Organophosphates (Glyphosate): Glyphosate, the active ingredient in many broad-spectrum herbicides, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. As this pathway is absent in animals, glyphosate has low direct toxicity to mammals and insects. However, its broad-spectrum activity can impact soil microflora.[3]

  • Triazines (Atrazine): Atrazine is a selective herbicide that primarily targets broadleaf weeds by inhibiting photosynthesis. It binds to the quinone-binding protein in photosystem II, blocking electron transport and leading to oxidative damage and plant death. While effective, atrazine's persistence and mobility in the environment have raised significant concerns.[4]

  • Neonicotinoids (e.g., Imidacloprid): While primarily used as insecticides, neonicotinoids are included in this comparison due to their systemic nature and well-documented environmental impacts, particularly on non-target organisms like pollinators. They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, causing paralysis and death.[5] Their high water solubility contributes to their potential for leaching into aquatic environments.[6]

Chapter 2: Environmental Fate and Behavior

The environmental fate of a herbicide—its persistence, mobility, and degradation—determines its potential for long-term contamination of soil and water resources.

Soil Persistence and Degradation

The persistence of a herbicide in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. Longer half-lives can provide extended weed control but also increase the risk of carryover damage to subsequent crops and long-term ecosystem exposure.

  • Pyrazole Herbicides: This class generally exhibits moderate persistence. Pyroxasulfone, for instance, has a reported field half-life ranging from 16 to 134 days, allowing for sustained weed control with a reduced risk of high-level accumulation.[7][8] Topramezone can also be persistent in both soil and aquatic systems.[9] Degradation is primarily microbial.

  • Glyphosate: The half-life of glyphosate in soil is variable, typically ranging from 7 to 60 days, with microbial degradation being the primary route of dissipation.[3][10] However, its main metabolite, aminomethylphosphonic acid (AMPA), can be more persistent.[11] Glyphosate binds strongly to soil particles, which can limit its bioavailability but also its degradation rate under certain conditions.[10]

  • Atrazine: Atrazine is known for its high persistence, with a soil half-life that can exceed 200 days.[12] It is slowly broken down by soil microorganisms and chemical hydrolysis.[13] This persistence, combined with its mobility, makes it a common contaminant of ground and surface water.

  • Neonicotinoids: Neonicotinoids can be highly persistent in the environment, with some studies reporting half-lives of up to 1,000 days.[6] This persistence allows for long-term uptake by plants but also leads to accumulation in soil and water.

Data Summary: Environmental Fate of Selected Herbicides
Herbicide ClassRepresentative CompoundTypical Soil Half-Life (DT50)Leaching Potential (GUS Score*)Key Considerations
Pyrazole Pyroxasulfone16 - 134 days[8]Low to ModerateModerate persistence provides extended weed control.[7]
Organophosphate Glyphosate7 - 60 days[3]Low (strong soil binding)Metabolite (AMPA) can be more persistent.[11]
Triazine Atrazine>200 days[12]HighHigh persistence and mobility lead to water contamination.[4][13]
Neonicotinoid ImidaclopridUp to 1,000 days[6]High (water soluble)High persistence and water solubility pose risks to aquatic systems.[6]

*Groundwater Ubiquity Score (GUS) is an empirical index for ranking pesticide leaching potential. A higher GUS score indicates a higher potential for leaching.

Mobility: Leaching and Runoff

The potential for a herbicide to move from the application site into groundwater (leaching) or surface water (runoff) is a critical environmental concern. This is influenced by the herbicide's water solubility, its affinity for binding to soil particles (Koc), and environmental conditions.

  • Pyrazole Herbicides: Generally have a low to moderate risk of leaching. Pyroxasulfone, for example, is considered to have a low risk of leaching into groundwater.[7] However, the bioactivity of pyroxasulfone can be influenced by soil properties like organic matter content and pH.[14]

  • Glyphosate: Has a very low potential for leaching due to its strong adsorption to soil particles.[10] However, it can enter surface waters through runoff, primarily bound to eroded soil particles.

  • Atrazine: Poses a high risk of both leaching and runoff due to its moderate water solubility and weak adsorption to soil.[15] It is one of the most frequently detected herbicides in surface and groundwater.

  • Neonicotinoids: Their high water solubility and relatively low adsorption to soil give them a high potential for leaching and runoff, leading to widespread contamination of aquatic environments.[6][16]

Chapter 3: Ecotoxicity Profile

Ecotoxicology assesses the harmful effects of chemicals on non-target organisms, from soil microbes to vertebrates.

Aquatic Toxicity

Aquatic ecosystems are particularly vulnerable to herbicide contamination from runoff and leaching.[17]

  • Pyrazole Herbicides: Topramezone is reported to be practically non-toxic to freshwater fish and invertebrates but moderately toxic to estuarine/marine invertebrates.[2] It is considered very toxic to aquatic life with long-lasting effects.[18]

  • Glyphosate: The active ingredient itself has moderate aquatic toxicity. However, many commercial formulations containing surfactants are highly toxic to aquatic invertebrates and some fish.[11] The impact on aquatic ecosystems, particularly phytoplankton communities, can lead to a loss of biodiversity.[19]

  • Atrazine: Is highly toxic to aquatic plants and algae, which form the base of the aquatic food web.[13] It is also known to have significant impacts on amphibians, causing developmental and reproductive abnormalities even at very low concentrations.[4]

  • Neonicotinoids: Are highly toxic to many aquatic invertebrates, including mayflies and caddisflies, which are important food sources for fish and other aquatic life.[20] Their systemic use leads to chronic exposure in aquatic environments.

Terrestrial Toxicity

The impact of herbicides on terrestrial organisms, including pollinators, soil fauna, and birds, is a critical aspect of their environmental risk profile.

  • Pyrazole Herbicides: Topramezone is considered practically non-toxic to birds, mammals, honeybees, and earthworms.[2] The targeted mode of action of many pyrazole herbicides contributes to a more favorable profile for non-target terrestrial organisms.[1]

  • Glyphosate: While having low direct toxicity to most animals, there is evidence that glyphosate can negatively impact earthworms and beneficial soil fungi that are crucial for nutrient cycling and plant health.[21]

  • Atrazine: Can harm a wide range of non-target plants and animals.[4] The US EPA has acknowledged that atrazine is likely to harm over 1,000 at-risk plant and animal species.[4]

  • Neonicotinoids: Are notoriously toxic to pollinators, especially bees.[5] Their systemic presence in plants means that the chemical is expressed in pollen and nectar, leading to direct exposure for foraging insects. The high toxicity of neonicotinoids to insects has made them a major contributor to the overall toxicity of US agriculture.[6]

Data Summary: Ecotoxicity of Selected Herbicides
Herbicide ClassRepresentative CompoundAcute Fish Toxicity (96-hr LC50)Acute Daphnia Toxicity (48-hr EC50)Honeybee Toxicity (Contact LD50)Key Considerations
Pyrazole Topramezone>97 mg/L (practically non-toxic)[22]>100 mg/LModerately toxic[9]Generally low toxicity to non-target terrestrial organisms.[2]
Organophosphate Glyphosate>100 mg/L (active ingredient)>100 mg/L (active ingredient)LowFormulations with surfactants are significantly more toxic to aquatic life.[11]
Triazine Atrazine~4.5 mg/L (highly toxic)~6.9 mg/L (highly toxic)LowEndocrine disruptor in amphibians; high toxicity to aquatic plants.[4]
Neonicotinoid Imidacloprid>100 mg/L (practically non-toxic)>100 mg/L0.024 µ g/bee (highly toxic)Extremely high toxicity to pollinators and many aquatic invertebrates.[5][20]

Chapter 4: Experimental Protocols for Environmental Impact Assessment

The data presented in this guide are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across different studies and regulatory bodies.[23]

Tiered Approach to Risk Assessment

Environmental risk assessment follows a tiered approach, starting with simple, conservative laboratory tests and progressing to more complex and realistic field studies if a potential risk is identified.[24]

Tiered_Risk_Assessment cluster_0 Tier 1: Laboratory Studies cluster_1 Tier 2: Higher-Tier Studies cluster_2 Tier 3: Field Studies T1_Soil Soil Degradation (OECD 307) - DT50 determination - Metabolite identification Decision1 Risk Identified? T1_Soil->Decision1 T1_Aquatic Acute Aquatic Toxicity - Fish (OECD 203) - Daphnia (OECD 202) - Algae (OECD 201) T1_Aquatic->Decision1 T1_NonTarget Non-Target Toxicity - Earthworm (OECD 207) - Bee (OECD 213, 214) T1_NonTarget->Decision1 T2_Chronic Chronic & Reproductive Toxicity - Fish Early Life Stage (OECD 210) - Daphnia Reproduction (OECD 211) Decision2 Risk Confirmed? T2_Chronic->Decision2 T2_Microcosm Microcosm/Mesocosm Studies - Simulated aquatic/terrestrial ecosystems T2_Microcosm->Decision2 T3_Field Field Dissipation & Monitoring - Terrestrial Field Dissipation (OECD Guideline) - Monitoring of real-world water bodies Acceptable Acceptable Risk T3_Field->Acceptable Risk Acceptable Unacceptable Unacceptable Risk T3_Field->Unacceptable Risk Confirmed Decision1->T2_Chronic Yes Decision1->T2_Microcosm Yes Decision1->Acceptable No Decision2->T3_Field Yes Decision2->Acceptable No / Mitigable

Caption: Tiered workflow for herbicide environmental risk assessment.

Protocol Example: Soil Degradation Study (Abbreviated OECD 307)

This protocol is fundamental for determining a herbicide's persistence (DT50) in soil.

Objective: To determine the rate and route of degradation of a test substance in aerobic soil.

Methodology:

  • Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.

  • Test Substance Preparation: The herbicide (e.g., 1,3-Diphenylpyrazole-4-propionic acid), often radiolabelled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended application rate.

  • Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. Aerobic conditions are maintained by ensuring adequate air flow.

  • Sampling: Replicate soil samples are taken at specific time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extraction and Analysis: The parent herbicide and its degradation products are extracted from the soil using appropriate solvents. The concentration of each compound is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the DT50 value. The formation and decline of major metabolites are also quantified.

Causality: Using multiple soil types is critical because factors like microbial population, organic matter, and pH significantly influence degradation rates. Radiolabelling allows for a complete mass balance, ensuring that the fate of the entire molecule (including bound residues and CO2 evolution) is accounted for.

Chapter 5: Comparative Analysis and Conclusion

This guide provides a comparative framework for assessing the environmental impact of 1,3-Diphenylpyrazole-4-propionic acid, as represented by the pyrazole class, against other major herbicides.

Environmental_Fate_Pathways cluster_soil Soil Compartment cluster_env Environmental Sinks Herbicide Herbicide Application Soil_Surface Soil Surface Herbicide->Soil_Surface Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Adsorption Surface_Water Surface Water Soil_Surface->Surface_Water Runoff Atmosphere Atmosphere Soil_Surface->Atmosphere Volatilization Soil_Water Soil Pore Water Soil_Matrix->Soil_Water Desorption Soil_Matrix->Atmosphere Degradation (CO2) Biota Biota Uptake Soil_Matrix->Biota Soil_Water->Soil_Matrix Adsorption Groundwater Groundwater Soil_Water->Groundwater Leaching

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